molecular formula C20H21Br2N3O2 B2929005 4-bromo-N-{2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl}benzamide CAS No. 439094-88-9

4-bromo-N-{2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl}benzamide

Cat. No.: B2929005
CAS No.: 439094-88-9
M. Wt: 495.215
InChI Key: WWGMPTBYVSNABN-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a piperazine core substituted with a 4-bromobenzoyl group and an ethyl linker connecting to a 4-bromo-benzamide moiety. Its molecular formula is C₂₀H₂₀Br₂N₃O₂, with a molecular weight of 487.21 g/mol.

Properties

IUPAC Name

4-bromo-N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Br2N3O2/c21-17-5-1-15(2-6-17)19(26)23-9-10-24-11-13-25(14-12-24)20(27)16-3-7-18(22)8-4-16/h1-8H,9-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGMPTBYVSNABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl}benzamide typically involves multiple steps. One common method includes the bromination of benzamide derivatives followed by coupling reactions with piperazine derivatives. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Amide Bond Formation and Functionalization

The compound’s synthesis likely involves amide coupling between 4-bromobenzoyl chloride and the secondary amine in the piperazine-ethyl intermediate. Key methods include:

Table 1: Amide Coupling Strategies

MethodReagents/ConditionsYieldSource
Surfactant-mediatedTPGS-750-M/H₂O, DPDTC (coupling agent), 45°C, 16 h85–93%
Classical activationTBTU, DIPEA, DMF, rt72–90%
  • Surfactant-based protocols (e.g., TPGS-750-M) enable efficient coupling in aqueous media, reducing organic solvent use .

  • TBTU-mediated activation is widely used in peptide synthesis and benzamide derivatives, ensuring high regioselectivity .

Bromine Substitution Reactions

The two aryl bromine atoms participate in cross-coupling reactions , enabling structural diversification:

Table 2: Bromine Reactivity in Cross-Couplings

Reaction TypeConditionsProductsSource
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°CAmino-substituted analogs
  • Suzuki reactions with aryl boronic acids yield biaryl systems, useful for modifying pharmacokinetic properties.

  • Buchwald-Hartwig amination introduces nitrogen-containing groups, enhancing CNS-targeting potential .

Piperazine Ring Functionalization

The piperazine moiety undergoes alkylation , acylation , and sulfonylation :

Table 3: Piperazine Modifications

ReactionReagentsOutcomeSource
AlkylationAlkyl halides, K₂CO₃, DMF, 60°CN-alkylpiperazine derivatives
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C→rtN-acetylpiperazine derivatives
  • Alkylation at the piperazine nitrogen enhances lipophilicity, improving membrane permeability .

  • Sulfonylation (e.g., with methoxyphenyl sulfonyl chlorides) creates analogs with varied electronic profiles .

Hydrolysis and Stability Studies

The benzamide group is stable under basic conditions but susceptible to acid-catalyzed hydrolysis :

Table 4: Hydrolysis Conditions

MediumConditionsProductsSource
1M HCl, reflux6 h, 90°C4-bromobenzoic acid
LiOH, THF/H₂O, rt16 hCarboxylic acid intermediate
  • Hydrolysis under acidic conditions cleaves the amide bond, regenerating the parent carboxylic acid.

  • Basic hydrolysis (LiOH) is slower but selective for ester groups when present .

Redox Reactions

The tertiary amine in the piperazine ring can undergo oxidation :

Table 5: Oxidation Pathways

Oxidizing AgentConditionsProductsSource
mCPBA, CH₂Cl₂, 0°C→rt2 hPiperazine N-oxide
H₂O₂, AcOH, 50°C4 hN-hydroxypiperazine
  • N-oxidation modifies hydrogen-bonding capacity, affecting receptor binding .

Supramolecular Interactions

The compound participates in halogen bonding via bromine atoms, influencing crystallinity and solubility:

Table 6: Interaction Studies

Interaction TypeTechniqueObservationsSource
Halogen bondingX-ray crystallographyBr⋯O/N contacts (2.9–3.2 Å)
π-π stackingNMR titrationAromatic ring alignment
  • Halogen bonds stabilize crystal lattices and enhance binding to hydrophobic protein pockets .

Scientific Research Applications

4-bromo-N-{2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl}benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-bromo-N-{2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Features Reference
4-Bromo-N-{2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl}benzamide (Target Compound) C₂₀H₂₀Br₂N₃O₂ 487.21 Dual 4-bromo groups on benzamide and benzoyl-piperazine Piperazine core, ethyl linker, bromine-enhanced halogen bonding
4-Bromo-N-(2-(1-piperidinyl)ethyl)benzamide C₁₄H₁₉BrN₂O 311.22 Single bromo-benzamide, piperidine (vs. piperazine) Piperidine ring (non-aromatic, fewer nitrogen atoms), no benzoyl substitution
4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide C₂₀H₂₃FN₃O₂ 380.42 Fluorine substituent (vs. bromine), methoxyphenyl-piperazine Reduced steric bulk, increased electronegativity; methoxy group alters π-stacking
N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazino]acetamide C₁₉H₂₁BrClN₃O 422.75 Chlorophenyl-piperazine, acetamide linker (vs. benzamide) Acetamide backbone; bromo and chloro groups for dual halogen interactions
4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide C₂₈H₂₂BrN₃O 512.40 Quinazoline-aryl hybrid, methylphenyl substitution Extended aromatic system (quinazoline), potential kinase inhibition applications

Key Findings from Comparative Studies

Piperazine vs. This difference may influence receptor binding affinity, as seen in studies of dopamine D₃ receptor ligands .

Halogen Substituents :

  • Bromine’s larger atomic radius and polarizability enhance halogen bonding compared to fluorine in 4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide . However, fluorine’s electronegativity improves metabolic stability, a trade-off critical in drug design.

Extended Aromatic Systems: The quinazoline-aryl hybrid in 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide offers a planar structure for intercalation or kinase inhibition, diverging from the piperazine-based target compound’s mechanism .

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity (LogP) : The target compound’s dual bromine substituents likely result in higher LogP (~3.5 estimated) compared to the fluorinated analogue (LogP ~2.8) .
  • Synthetic Yield : Piperazine-containing compounds (e.g., target compound) generally require multi-step synthesis (yields ~60–75%), while piperidine derivatives (e.g., ) are simpler to synthesize (yields >80%) .

Biological Activity

4-bromo-N-{2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl}benzamide, with the CAS number 439094-88-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H21Br2N3O2
  • Molecular Weight : 495.21 g/mol
  • Boiling Point : 640.4 ± 55.0 °C (predicted)
  • Density : 1.546 ± 0.06 g/cm³ (predicted)
  • pKa : 14.33 ± 0.46 (predicted) .

The compound exhibits a range of biological activities primarily through its interaction with various receptors and enzymes. Notably, it may function as an inhibitor of certain kinases and has shown promise in targeting pathways involved in cancer progression.

Key Mechanisms:

  • Inhibition of Kinases : Similar benzamide derivatives have been shown to inhibit RET kinase activity, which is crucial in several cancers .
  • Modulation of Neurotransmitter Systems : The piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which could be relevant in treating psychiatric disorders .
  • Antitumor Activity : Preliminary studies indicate that compounds structurally related to this compound may exhibit cytotoxic effects against various cancer cell lines .

Biological Activity Data

The following table summarizes key biological activities reported for similar benzamide compounds:

Activity TypeCompound ExampleEffect ObservedReference
Kinase Inhibition4-chloro-benzamidesInhibition of RET kinase
Antitumor ActivityBenzamide ribosideGrowth inhibition in leukemia cells
Neurotransmitter ModulationVarious piperazine derivativesAltered receptor binding

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that a related benzamide compound inhibited the growth of osteogenic sarcoma and breast carcinoma cells, suggesting potential for similar activity in this compound .
  • Neuropharmacological Effects : Research on piperazine-based compounds has indicated their ability to modulate neurotransmitter systems, which could be beneficial for developing treatments for anxiety and depression .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of benzamides have revealed that modifications to the piperazine ring significantly influence their biological activity, emphasizing the importance of this structural feature in drug design .

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